molecular formula C9H13NO B164730 (R)-3-Amino-1-phenyl-propan-1-OL CAS No. 138750-31-9

(R)-3-Amino-1-phenyl-propan-1-OL

Cat. No.: B164730
CAS No.: 138750-31-9
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-SECBINFHSA-N
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Description

®-3-Amino-1-phenyl-propan-1-OL: is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of ®-3-Nitro-1-phenyl-propan-1-OL: One common method involves the reduction of ®-3-nitro-1-phenyl-propan-1-OL using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields ®-3-Amino-1-phenyl-propan-1-OL.

    Reductive Amination: Another method involves the reductive amination of ®-3-oxo-1-phenyl-propan-1-OL with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for ®-3-Amino-1-phenyl-propan-1-OL often involve large-scale reductive amination processes due to their efficiency and cost-effectiveness. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-3-Amino-1-phenyl-propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce it to ®-3-Amino-1-phenyl-propan-1-OL.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted amines and other functionalized products.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: ®-3-Amino-1-phenyl-propan-1-OL is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Biochemical Research: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industry:

    Fine Chemicals: ®-3-Amino-1-phenyl-propan-1-OL is used in the production of fine chemicals and specialty chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-Amino-1-phenyl-propan-1-OL involves its interaction with various molecular targets, depending on its application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor agonist/antagonist. The specific pathways and molecular targets vary based on the context of its use, but generally, it interacts with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

    (S)-3-Amino-1-phenyl-propan-1-OL: The enantiomer of ®-3-Amino-1-phenyl-propan-1-OL, which has similar chemical properties but different biological activities.

    3-Amino-1-phenyl-propan-2-OL: A structural isomer with the amino group at a different position, leading to different reactivity and applications.

    Phenylalanine: An amino acid with a similar phenyl group, used in protein synthesis and metabolic pathways.

Uniqueness:

    Chirality: The ®-enantiomer of 3-Amino-1-phenyl-propan-1-OL has unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(1R)-3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
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reactant
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30 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
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20 g
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500 mL
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30 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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